1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
Mechanism of Action
Target of action
The compound “1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers” contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of action
The Boc group in “this compound, Mixture of diastereomers” can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group, preventing it from reacting with other reagents during the synthesis process .
Biochemical pathways
The compound could potentially be involved in reactions where amine groups need to be protected during the synthesis of complex organic molecules .
Result of action
The primary result of the action of “this compound, Mixture of diastereomers” in a synthetic reaction would be the protection of an amine group, allowing for selective reactions to occur at other sites on the molecule .
Action environment
The efficacy and stability of “this compound, Mixture of diastereomers” would depend on the conditions under which the synthetic reactions are carried out. Factors such as temperature, pH, and the presence of other reagents could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 3,5-dimethylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Oxidation and Reduction: While the Boc group itself is stable under oxidative and reductive conditions, the piperidine ring can undergo various transformations depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for the removal of the Boc group.
Major Products Formed
The major product formed from the deprotection of this compound is 3,5-dimethylpiperidine-2-carboxylic acid, which can then be further utilized in various synthetic applications .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid: Similar in structure but lacks the methyl groups on the piperidine ring.
1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid: Contains a single methyl group on the piperidine ring.
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring
Uniqueness
1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid is unique due to the presence of two methyl groups on the piperidine ring, which can influence its steric and electronic properties. This can affect its reactivity and the selectivity of reactions it undergoes, making it a valuable compound in specific synthetic applications .
Properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8-6-9(2)10(11(15)16)14(7-8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDKODUIJVWIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N(C1)C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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